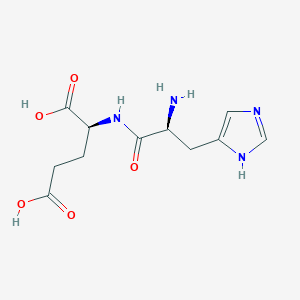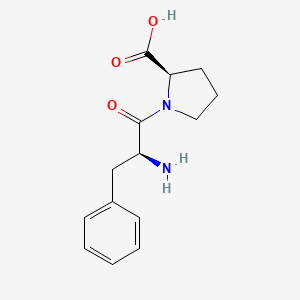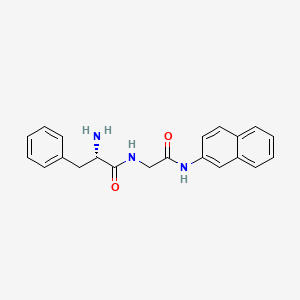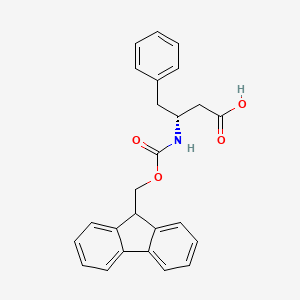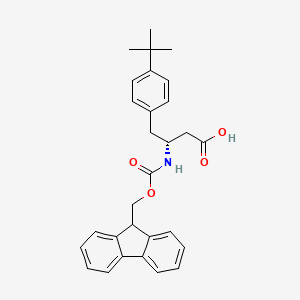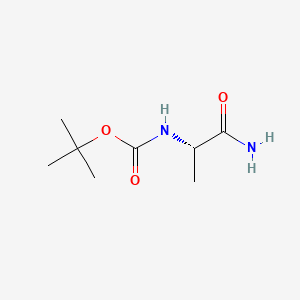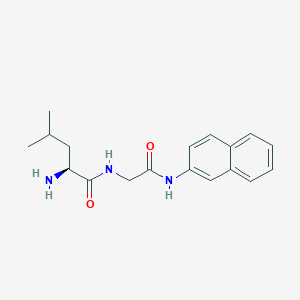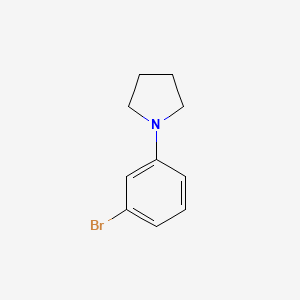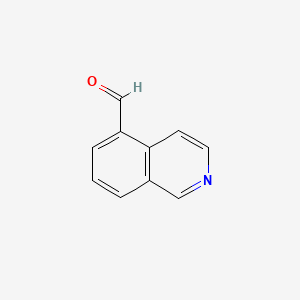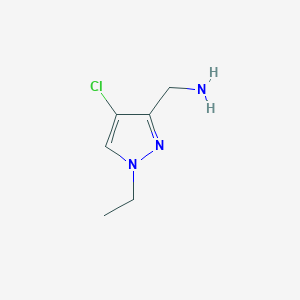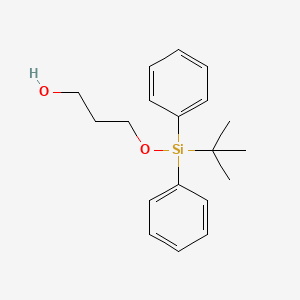
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol
Overview
Description
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol: is an organosilicon compound with the molecular formula C19H26O2Si . It is characterized by the presence of a tert-butyldiphenylsilyl group attached to a propanol backbone. This compound is often used as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with propan-1-ol in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
tert-Butyldiphenylsilyl chloride+propan-1-oltriethylaminethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as (PCC) or (NaOCl) are commonly used.
Reduction: Reagents like (LiAlH4) or (NaBH4) are employed.
Substitution: Conditions often involve depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
- Intermediate in the synthesis of various organosilicon compounds.
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine:
- Potential applications in drug development for the protection of sensitive hydroxyl groups during synthesis.
Industry:
- Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.
Comparison with Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol
- 3-((tert-Butylmethoxysilyl)oxy)propan-1-ol
- 3-((tert-Butylphenylsilyl)oxy)propan-1-ol
Uniqueness: 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and protection compared to other silyl protecting groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGJZSHKTYYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437295 | |
| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127047-71-6 | |
| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

